2-Methoxy-4-(naphthalen-1-yl)benzoic acid
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Overview
Description
2-Methoxy-4-(naphthalen-1-yl)benzoic acid is an organic compound with the molecular formula C18H14O3 It is a derivative of benzoic acid, where the benzene ring is substituted with a methoxy group at the second position and a naphthalen-1-yl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-(naphthalen-1-yl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxybenzoic acid and naphthalene.
Friedel-Crafts Acylation: The key step involves a Friedel-Crafts acylation reaction where naphthalene is acylated with 2-methoxybenzoic acid in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Reaction Conditions: The reaction is carried out under anhydrous conditions at a temperature range of 0-5°C to prevent side reactions and ensure high yield.
Purification: The crude product is purified using recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Continuous Flow Processes: Implementing continuous flow processes to enhance reaction efficiency and product yield.
Automated Purification Systems: Employing automated purification systems to streamline the isolation and purification of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-(naphthalen-1-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a carboxylic acid group under strong oxidizing conditions.
Reduction: The naphthalen-1-yl group can be reduced to a dihydronaphthalene derivative using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: 2-Carboxy-4-(naphthalen-1-yl)benzoic acid.
Reduction: 2-Methoxy-4-(dihydronaphthalen-1-yl)benzoic acid.
Substitution: 2-Substituted-4-(naphthalen-1-yl)benzoic acid derivatives.
Scientific Research Applications
2-Methoxy-4-(naphthalen-1-yl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and receptor studies.
Medicine: Explored for its anti-inflammatory and anticancer properties in preclinical studies.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-(naphthalen-1-yl)benzoic acid involves:
Molecular Targets: Interacting with specific enzymes or receptors in biological systems.
Pathways: Modulating signaling pathways related to inflammation, cell proliferation, and apoptosis.
Effects: Exhibiting anti-inflammatory and anticancer effects by inhibiting key enzymes and pathways involved in these processes.
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoic acid: Lacks the naphthalen-1-yl group, resulting in different chemical and biological properties.
4-(Naphthalen-1-yl)benzoic acid: Lacks the methoxy group, affecting its reactivity and applications.
2-Methoxy-4-(phenyl)benzoic acid: Contains a phenyl group instead of a naphthalen-1-yl group, leading to variations in its chemical behavior.
Properties
IUPAC Name |
2-methoxy-4-naphthalen-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-21-17-11-13(9-10-16(17)18(19)20)15-8-4-6-12-5-2-3-7-14(12)15/h2-11H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRRSTFUAPCZCRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC3=CC=CC=C32)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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